methyl 4-formyl-5-methylthiophene-2-carboxylate
Description
Properties
CAS No. |
116368-68-4 |
|---|---|
Molecular Formula |
C8H8O3S |
Molecular Weight |
184.21 g/mol |
IUPAC Name |
methyl 4-formyl-5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H8O3S/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3-4H,1-2H3 |
InChI Key |
JZWQZIVRWLNXRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)OC)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into aromatic and heteroaromatic systems. For methyl 4-formyl-5-methylthiophene-2-carboxylate, this method involves constructing the thiophene ring while simultaneously incorporating the formyl and methyl groups. The process begins with a methyl-substituted ethanone precursor, which undergoes formylation and cyclization (Figure 1).
Key steps :
-
Chloro acrylaldehyde formation : A methyl-substituted ethanone reacts with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at −60°C to generate a chloro acrylaldehyde intermediate.
-
Cyclization with ethyl mercaptoacetate : The intermediate reacts with ethyl mercaptoacetate in the presence of sodium tert-butoxide, forming the thiophene ring with pre-installed methyl and formyl groups.
Optimization of Reaction Parameters
Critical parameters include temperature, stoichiometry, and solvent selection. In a representative procedure:
-
Temperature : Maintaining −60°C during ethanone activation prevents side reactions.
-
Solvent : Tetrahydrofuran (THF) ensures solubility of intermediates.
-
Catalyst : Sodium tert-butoxide accelerates cyclization.
Yield : 55–60% after purification via silica gel chromatography.
Purity : >95% (HPLC).
Oxidation of Hydroxymethyl Precursors
TEMPO-Mediated Oxidation
A two-step approach first synthesizes methyl 4-(hydroxymethyl)-5-methylthiophene-2-carboxylate, which is oxidized to the formyl derivative. This method adapts protocols from thiazole chemistry.
-
Substrate preparation : 4-(Hydroxymethyl)-5-methylthiophene-2-carboxylate is dissolved in dichloromethane (DCM) and treated with sodium bicarbonate.
-
Oxidation : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and sodium hypochlorite (NaOCl) are added at 0–2°C.
-
Workup : The organic layer is separated, washed with brine, and concentrated.
Conditions :
-
Catalyst : TEMPO (0.5 mol%).
-
Oxidant : NaOCl (12.5% w/v).
-
Temperature : 0–2°C.
PCC Oxidation
Pyridinium chlorochromate (PCC) offers a milder alternative for sensitive substrates.
-
Reagent setup : PCC is suspended in DCM and cooled to 15–18°C.
-
Reaction : The hydroxymethyl precursor is added dropwise, and the mixture is stirred at 25–30°C.
-
Purification : The inorganic residue is filtered, and the product is isolated via solvent distillation.
Conditions :
-
Oxidant : PCC (2.5 equiv).
-
Solvent : DCM.
-
Temperature : 25–30°C.
Yield : 60–65%.
Purity : >99% (HPLC).
Comparative Analysis of Synthetic Routes
Key findings :
-
The Vilsmeier-Haack method achieves superior regioselectivity but requires longer reaction times.
-
TEMPO oxidation offers higher yields and lower costs, ideal for lab-scale synthesis.
-
PCC oxidation delivers exceptional purity, suitable for pharmaceutical applications.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors are recommended for TEMPO-mediated oxidations due to their rapid heat dissipation and consistent product quality. For PCC-based routes, solvent recovery systems mitigate environmental and economic costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 5-position can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 4-carboxy-5-methylthiophene-2-carboxylate.
Reduction: Methyl 4-hydroxymethyl-5-methylthiophene-2-carboxylate.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Organic Synthesis
Methyl 4-formyl-5-methylthiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its functional groups facilitate various chemical reactions, making it an essential intermediate in the production of more complex molecules.
Synthetic Pathways
The compound can be synthesized through multiple routes, often involving the reaction of thiophene derivatives with formylating agents. For example:
| Starting Material | Reagents | Yield | Conditions |
|---|---|---|---|
| Thiophene Derivative | Formamide + POCl3 | High | Reflux |
| Methyl 5-methylthiophene-2-carboxylic acid | Methyliodide | Quantitative | Room Temperature |
These reactions highlight the compound's utility in generating derivatives that can further react to yield pharmaceuticals and agrochemicals.
Pharmaceutical Applications
The structural characteristics of this compound suggest potential therapeutic applications. Compounds in the thiophene family have been studied for their biological activities, including anti-inflammatory and anti-cancer properties.
Case Studies
- Anti-Cancer Activity : Research indicates that thiophene derivatives can inhibit cancer cell proliferation. This compound may exhibit similar properties due to its electron-rich structure, which enhances its interaction with biological targets.
- Enzyme Inhibition : Preliminary studies show that thiophenes can act as enzyme inhibitors. The presence of the formyl group may enhance binding affinity to specific enzymes involved in metabolic pathways.
Agrochemical Applications
The compound's reactivity allows it to be explored as an agrochemical agent. Its derivatives have been investigated for use as herbicides and fungicides, showcasing potential benefits in crop protection.
Research Findings
- Herbicidal Activity : Studies have demonstrated that certain thiophene derivatives possess herbicidal properties. This compound could be modified to enhance these effects, making it a candidate for further research in agricultural chemistry.
Material Science Applications
This compound also finds applications in materials science, particularly in the development of organic electronic devices and polymers.
Conductive Polymers
Research has shown that thiophene-based compounds can be utilized in creating conductive polymers:
| Application | Material | Properties |
|---|---|---|
| Organic Solar Cells | Thiophene Derivative Polymers | High conductivity |
| Light Emitting Diodes | Thiophene-Based Materials | Enhanced luminescence |
These applications leverage the compound's electronic properties, making it a key player in the advancement of organic electronics.
Mechanism of Action
The mechanism of action of methyl 4-formyl-5-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
a. Methyl 5-Formylthiophene-2-Carboxylate (CAS 67808-64-4)
b. Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate
- Structure : Thiazole core (vs. thiophene) with a trifluoromethylphenyl group at position 2 and ethyl ester at position 5.
- Key Differences : The thiazole ring introduces a nitrogen atom, altering electronic properties (e.g., increased polarity). The trifluoromethyl group enhances metabolic stability and lipophilicity, making it more suited for agrochemical applications compared to the target compound .
c. Methyl 5-Methyl-4-Phenyl-2-(2-Phenylacetamido)Thiophene-3-Carboxylate
- Structure : Phenyl group at position 4 and acetamido substituent at position 2, with a carboxylate at position 3 (vs. position 2 in the target compound).
- The acetamido group introduces hydrogen-bonding capacity, which may enhance biological activity but complicate synthetic accessibility .
Physicochemical Properties and Reactivity
| Property | Methyl 4-Formyl-5-Methylthiophene-2-Carboxylate | Methyl 5-Formylthiophene-2-Carboxylate | Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate |
|---|---|---|---|
| Molecular Formula | C₈H₈O₃S | C₇H₆O₃S | C₁₄H₁₂F₃NO₂S |
| Molecular Weight (g/mol) | 196.2 (calc.) | 170.2 (calc.) | 315.3 (calc.) |
| Key Functional Groups | Formyl, methyl ester, methyl | Formyl, methyl ester | Trifluoromethylphenyl, ethyl ester, thiazole |
| Reactivity | High (formyl group) | High (formyl group) | Moderate (electron-withdrawing CF₃ reduces electrophilicity) |
| Applications | Medicinal intermediates | Medicinal intermediates | Agrochemicals, pharmaceuticals |
Key Differentiators and Industrial Relevance
Biological Activity
Methyl 4-formyl-5-methylthiophene-2-carboxylate (MFMT) is a compound of interest due to its structural characteristics and potential biological activities. This article explores the biological activity of MFMT, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
MFMT belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. Its structure includes:
- Formyl group at the 4-position
- Methyl group at the 5-position
- Carboxylate ester at the 2-position
These functional groups contribute to its reactivity and biological properties.
The biological activity of MFMT is likely mediated through various mechanisms, including:
- Enzyme inhibition: Interaction with enzymes that are critical in metabolic pathways.
- Receptor modulation: Potentially influencing receptor functions related to inflammation or cancer pathways.
- Antimicrobial activity: Similar compounds have shown efficacy against various pathogens, suggesting MFMT may exhibit similar properties.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. MFMT's structural features suggest it may interact with microbial targets, potentially leading to:
- Inhibition of bacterial growth
- Fungal resistance
Anti-inflammatory Effects
Thiophene compounds have been studied for their anti-inflammatory effects. MFMT may inhibit nitric oxide production in inflammatory pathways, leading to reduced inflammation in various biological systems.
Cytotoxicity
Preliminary studies on related thiophene compounds indicate potential cytotoxic effects against cancer cell lines. The IC50 values observed in similar studies suggest that MFMT could be evaluated for its anticancer properties.
Case Studies and Research Findings
Comparative Analysis with Related Compounds
To understand the potential of MFMT, it is essential to compare it with other thiophene derivatives:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Foetithiophene F | Antimicrobial | |
| 5-Propinyl-thiophene-2-carboxylic acid | Anti-inflammatory | |
| Methyl 4-bromo-5-methylthiophene-2-carboxylate | Cytotoxicity |
This comparison highlights MFMT's unique structural features that may enhance its reactivity and biological activity compared to other thiophenes.
Q & A
Q. What are the established synthetic routes for methyl 4-formyl-5-methylthiophene-2-carboxylate, and how are reaction yields optimized?
A common method involves esterification of 5-formyl-2-thiophenecarboxylic acid using iodomethane in the presence of sodium carbonate and DMF. For example, a 62% yield was achieved by stirring the reaction at 25°C for 20 hours, followed by quenching with water and NH₄Cl to precipitate the product . Optimization includes controlling stoichiometry (e.g., excess iodomethane) and monitoring reaction progress via TLC.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
Essential techniques include:
- ¹H NMR : To confirm substituent positions (e.g., methyl and formyl groups). For analogous compounds, δ 2.32 ppm corresponds to methyl groups, and δ 9.8–10.2 ppm indicates formyl protons .
- Mass spectrometry : To verify molecular weight (e.g., expected [M+H]+ ion).
- Elemental analysis : To validate purity (e.g., ≤0.4% deviation from theoretical C/H/N/S values) .
Q. How do steric and electronic effects of substituents influence the reactivity of this thiophene derivative?
The 4-formyl and 5-methyl groups create steric hindrance, slowing nucleophilic attacks at the 4-position. Electron-withdrawing formyl groups activate the thiophene ring for electrophilic substitution at the 3-position. Comparative studies with fluorinated analogs show altered lipophilicity and reactivity due to electronic effects .
Q. What are the typical purification strategies for this compound, and how is purity validated?
Purification often involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity is confirmed via HPLC (≥95% peak area) and melting point consistency with literature values .
Q. How does this compound serve as a precursor for bioactive molecules?
The formyl group enables condensation reactions with amines to form Schiff bases, which are explored for antimicrobial or anticancer activity. For example, analogous thiophene derivatives exhibit IC₅₀ values <10 µM in kinase inhibition assays .
Advanced Questions
Q. How can conflicting NMR data arising from tautomerism or solvent effects be resolved?
Dynamic NMR experiments or variable-temperature studies can identify tautomeric equilibria. For example, DMSO-d₆ may stabilize enolic forms, while CDCl₃ favors keto forms. Computational modeling (DFT) aids in assigning ambiguous peaks .
Q. What strategies mitigate side reactions during formyl group functionalization?
Q. How do substituent variations at the 4- and 5-positions impact biological activity?
A comparative study of analogs reveals:
| Substituent Combination | Biological Activity |
|---|---|
| 4-Fluorine, 5-Methyl | Enhanced lipophilicity (logP = 2.1) and CYP450 inhibition |
| 4-Formyl, 5-Methyl | Improved Schiff base formation (yield >75%) |
| Structural modifications guide target-specific drug design by balancing solubility and receptor affinity. |
Q. What experimental design principles apply to optimizing multi-step syntheses involving this compound?
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to maximize yield.
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Q. How can computational methods predict the compound’s reactivity in complex reaction environments?
Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to biological targets, while DFT (Gaussian 16) calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, LUMO maps indicate reactivity at the formyl group for nucleophilic attacks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
